
(2,2,3,3-Tetrafluorocyclobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,2,3,3-Tetrafluorocyclobutyl)benzene” is a chemical compound with the CAS Number: 360-94-1 . It has a molecular weight of 204.17 . The compound is used in various research applications .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 . The molecule contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, and 1 six-membered ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 204.17 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Programmed Synthesis of Hexaarylbenzenes : The use of benzene derivatives, such as (2,2,3,3-tetrafluorocyclobutyl)benzene, is pivotal in the programmed synthesis of hexaarylbenzenes. These compounds are synthesized using methods like C-H activation, cross-coupling, and [4+2] cycloaddition reactions, leading to hexaarylbenzenes with distinctive aryl substituents at all positions. This advancement allows for the isolation and characterization of these compounds with unprecedented structural diversity, beneficial in various chemical and material science applications (Suzuki et al., 2015).
Catalysis and Chemical Reactions
- Catalytic Functionalization of Benzene : The catalytic functionalization of the Csp2–H bond of benzene, potentially involving derivatives like this compound, has been explored with coinage-metal complexes. These studies provide insights into the selectivity and mechanistic aspects of such transformations, which are significant for the development of efficient catalytic systems in organic synthesis (Fructos et al., 2017).
Material Science and Engineering
- Polymerization and Material Properties : The synthesis and properties of polymers, such as hyperbranched conjugated poly(tetraphenylethene), have been studied, wherein benzene derivatives play a crucial role. These polymers exhibit novel properties like aggregation-induced emission, making them potential candidates for applications in optical limiting and explosive detection (Hu et al., 2012).
- Organic/Inorganic Hybrid Structures : Benzene derivatives have been crucial in the development of organic/inorganic hybrid structures. The synthesis and characterization of these compounds contribute to the understanding of their structural and electronic properties, which are important for their potential use in various applications, including materials science and catalysis (Marwitz et al., 2009).
Photoreactions and Photochemistry
- Photochemical Additions : The study of photochemical additions of benzene to other compounds, such as cyclobutene, has provided insights into the mechanisms and efficiencies of these reactions. Understanding these photoreactions is crucial for their potential applications in the synthesis of complex organic molecules (Srinivasan, 1971).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKZLVAVCVTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)
![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)
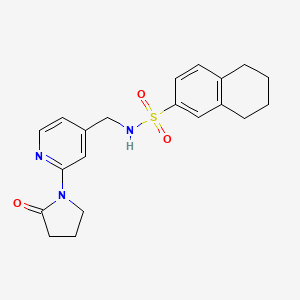

![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)
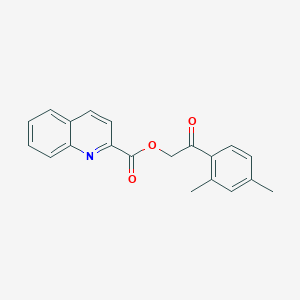
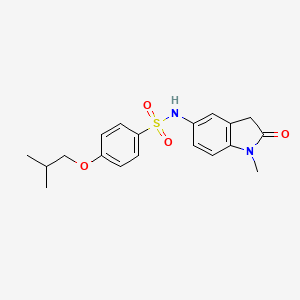
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
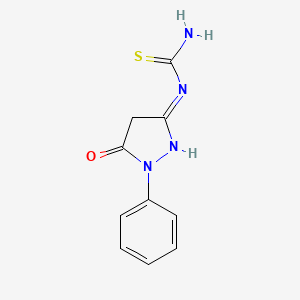

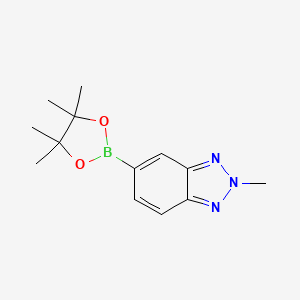
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)